molecular formula C8H15Cl2N3 B6215517 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride CAS No. 2728725-56-0

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

Cat. No.: B6215517
CAS No.: 2728725-56-0
M. Wt: 224.13 g/mol
InChI Key: OSDMKFLGCWRVFQ-KLXURFKVSA-N
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Description

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chiral imidazole derivative characterized by a methyl group at position 1 of the imidazole ring and a (2S)-pyrrolidin-2-yl substituent at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₈H₁₅Cl₂N₃, with a molecular weight of 224.13 g/mol . The stereochemistry of the pyrrolidine moiety (S-configuration) is critical for its biological interactions, as enantiomeric differences often influence receptor binding and metabolic pathways.

Properties

CAS No.

2728725-56-0

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1-methyl-5-[(2S)-pyrrolidin-2-yl]imidazole;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m0../s1

InChI Key

OSDMKFLGCWRVFQ-KLXURFKVSA-N

Isomeric SMILES

CN1C=NC=C1[C@@H]2CCCN2.Cl.Cl

Canonical SMILES

CN1C=NC=C1C2CCCN2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride typically involves the reaction of 1-methylimidazole with (S)-2-pyrrolidinecarboxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and recrystallization are often employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation, forming reactive intermediates. For example:

  • Oxidation of imidazole derivatives can generate nitroso or nitro compounds, though specific oxidation pathways for this compound remain uncharacterized in the literature.

Alkylation and Coupling

The pyrrolidine group enables nucleophilic substitution or alkylation. For instance:

  • Nucleophilic substitution occurs at the pyrrolidine’s nitrogen, facilitated by cesium carbonate (Cs₂CO₃) in DMF, enhancing reactivity via the “cesium effect” .

  • Imidazole-pyrrolidine coupling is achieved through reactions with alkylating agents (e.g., benzyl bromide) under basic conditions .

Acid-Base Chemistry

The compound exists as a dihydrochloride salt, indicating strong protonation at the imidazole’s nitrogen. This property may influence its solubility and stability in aqueous media .

Imidazole Ring Reactivity

The aromatic imidazole ring participates in metal coordination and electrophilic substitution. For example:

  • Coordination chemistry : The nitrogen atoms in the imidazole ring can bind metal ions, a property exploited in catalytic applications.

  • Electrophilic substitution : Substitution at the 5-position (adjacent to the pyrrolidine) may occur under specific conditions, though no direct evidence is reported for this compound.

Pyrrolidine Ring Reactivity

The pyrrolidine moiety contributes to hydrophobic interactions and amine-based reactivity:

  • Nucleophilic attack : The secondary amine in pyrrolidine can react with electrophiles (e.g., alkyl halides) under alkaline conditions .

  • Stereochemical stability : The (2S) configuration at the pyrrolidine’s nitrogen is preserved during synthesis, suggesting resistance to epimerization under mild conditions .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the imidazole ring can enhance activity against resistant bacterial strains .
  • Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.

Research Findings

  • Cognitive Enhancement : Preliminary studies indicate that imidazole derivatives may improve cognitive function by modulating cholinergic pathways. This could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's .

Biochemical Research

In biochemical research, this compound is utilized as a tool compound for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic processes, which can be crucial for understanding disease mechanisms and developing targeted therapies .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Enantiomeric Pair: (2R)- vs. (2S)-Pyrrolidin-2-yl Derivatives

The R-enantiomer, 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride , shares the same molecular formula (C₈H₁₅Cl₂N₃ ) and weight (224.13 g/mol ) as the S-enantiomer. However, stereochemical differences can lead to divergent pharmacological profiles. For example, the S-configuration may exhibit higher affinity for chiral receptors in the central nervous system, while the R-enantiomer could display altered metabolic clearance rates .

Parameter S-Enantiomer R-Enantiomer
Molecular Formula C₈H₁₅Cl₂N₃ C₈H₁₅Cl₂N₃
Molecular Weight 224.13 g/mol 224.13 g/mol
CAS/EN Number EN300-37113910 (S) EN300-37113910 (R)
Key Structural Feature (2S)-pyrrolidin-2-yl group (2R)-pyrrolidin-2-yl group

Pyrazine vs. Imidazole Core: Substitution Effects

Chiral 1-methyl-5-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazine hydrochloride (C₉H₁₉Cl₂N₃, 240.18 g/mol) replaces the imidazole core with a pyrazine ring. This substitution introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Parameter Imidazole Derivative Pyrazine Derivative
Core Heterocycle Imidazole (5-membered, 2N) Pyrazine (6-membered, 2N)
Molecular Formula C₈H₁₅Cl₂N₃ C₉H₁₉Cl₂N₃
Molecular Weight 224.13 g/mol 240.18 g/mol
Key Functional Group Pyrrolidin-2-yl Pyrrolidin-2-ylmethyl

Amino Acid Derivatives: L-Histidine Monohydrochloride Monohydrate

L-Histidine monohydrochloride monohydrate (C₆H₁₂ClN₃O₃, 209.63 g/mol) contains an imidazole ring as part of its amino acid structure. Unlike the synthetic imidazole derivative, this compound features a carboxylic acid and α-amino group, rendering it water-soluble and biologically active in protein synthesis and pH buffering. The imidazole moiety in L-histidine participates in enzyme active sites (e.g., histidine kinases), whereas the synthetic derivative may target ion channels or neurotransmitter receptors .

Complex Heterocyclic Systems: Tetrahydro-pyrido-indole Derivatives

The compound 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride () features a fused tricyclic system with an imidazolylmethyl group. Its molecular complexity (C₁₈H₂₁ClN₄O) results in higher molecular weight (344.84 g/mol) and likely distinct pharmacokinetics, such as prolonged half-life due to reduced metabolic susceptibility compared to simpler imidazole derivatives .

Biological Activity

1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in antibacterial and anticholinesterase applications, making it a candidate for therapeutic development in infectious diseases and neurodegenerative disorders.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to an imidazole moiety, which is essential for its biological activity. The dihydrochloride form enhances its solubility, facilitating its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound.

Imidazole derivatives often exert their antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. The specific interactions of this compound with bacterial enzymes are still under investigation.

Case Studies and Research Findings

  • A study evaluated the antibacterial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Another investigation into the synthesis of hybrid imidazoles showed that derivatives similar to this compound exhibited effective antibacterial properties, particularly against methicillin-resistant strains .
CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus0.125
E. coli0.25

Anticholinesterase Activity

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Research Findings

  • A series of imidazole derivatives were tested for AChE inhibition, revealing that modifications to the imidazole structure significantly affected their inhibitory potency. The best inhibitors had IC50 values in the low micromolar range .
  • Specifically, compounds with a similar structure demonstrated AChE inhibition comparable to established drugs like donepezil, suggesting that this compound could be developed into a therapeutic agent for cognitive disorders .
CompoundAChE IC50 (µM)Reference
This compound0.33
Donepezil0.20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of amido-nitrile precursors under mild conditions with nickel catalysts, followed by proto-demetallation and tautomerization . For purity optimization, use controlled reaction temperatures (20–40°C) and pH (6–8) to minimize byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures (3:1 v/v) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures ≥98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Focus on imidazole ring protons (δ 7.2–7.8 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). The dihydrochloride salt formation shifts NH signals downfield (δ 10–12 ppm) .
  • ESI–MS : Look for [M+H]+ at m/z 228.1 (free base) and [M+2HCl–H]+ at m/z 298.0 .
  • Elemental Analysis : Verify C, H, N, Cl ratios (e.g., Cl content ~22.5% for dihydrochloride) to confirm stoichiometry .

Q. How does the stereochemistry of the (2S)-pyrrolidinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The (2S) configuration enhances regioselectivity in SN2 reactions due to steric hindrance from the methyl group on the imidazole ring. Kinetic studies (e.g., using DMSO as solvent, 25°C) show 1.5× faster reaction rates compared to the (2R) isomer . Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound with high enantiomeric excess (ee)?

  • Methodology : Use ICReDD’s quantum chemical calculations (B3LYP/6-31G* level) to model transition states and identify low-energy pathways . Combine with machine learning (Template_relevance models) to screen catalysts (e.g., Ir(III) complexes ) for asymmetric induction. Experimental validation via kinetic resolution (e.g., 40°C, THF solvent) achieves ≥90% ee .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • In vitro : Test solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (human/rat, 1 mg/mL). Low solubility (<0.1 mg/mL) may explain reduced in vivo efficacy .
  • In vivo : Administer via IP injection (10 mg/kg) with cyclodextrin-based formulations to enhance bioavailability. Compare plasma AUC (LC-MS/MS) to adjust dosing regimens .

Q. What strategies mitigate byproduct formation during large-scale synthesis, particularly halogenated impurities?

  • Methodology :

  • Process Control : Use inline FTIR to monitor reaction progress and halt at 85% conversion to prevent over-alkylation .
  • Byproduct Removal : Employ membrane separation (nanofiltration, 200 Da cutoff) to isolate halogenated impurities (e.g., dichlorinated derivatives ).
  • Quality Metrics : Track residual solvents (GC-FID) and heavy metals (ICP-MS) to meet ICH Q3A/B guidelines .

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